molecular formula C21H16N2O2S B3497469 N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE

Cat. No.: B3497469
M. Wt: 360.4 g/mol
InChI Key: LJKLNHZUQGJKTC-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE is a complex organic compound that features both benzodioxole and benzothiazole moieties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-benzothiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-2-4-20-17(3-1)23-21(26-20)15-6-8-16(9-7-15)22-12-14-5-10-18-19(11-14)25-13-24-18/h1-11,22H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKLNHZUQGJKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole and 1,3-benzothiazole derivatives. The synthetic route may involve:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Formation of the Benzothiazole Moiety: This can be synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the benzodioxole and benzothiazole moieties through a nucleophilic substitution reaction, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole and benzothiazole rings.

    Reduction: Reduced forms of the benzodioxole and benzothiazole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE involves its interaction with specific molecular targets. The benzodioxole and benzothiazole moieties can interact with enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-Benzodioxol-5-ylmethyl)-N-phenylamine: Lacks the benzothiazole moiety.

    N-(4-(1,3-Benzothiazol-2-yl)phenyl)amine: Lacks the benzodioxole moiety.

Uniqueness

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE is unique due to the presence of both benzodioxole and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE
Reactant of Route 2
Reactant of Route 2
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.